molecular formula C11H20N2O B2485314 5-[(Piperidin-1-yl)methyl]piperidin-2-one CAS No. 2097859-68-0

5-[(Piperidin-1-yl)methyl]piperidin-2-one

Cat. No.: B2485314
CAS No.: 2097859-68-0
M. Wt: 196.294
InChI Key: OMNCSESHYBQZJM-UHFFFAOYSA-N
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Description

5-[(Piperidin-1-yl)methyl]piperidin-2-one (CAS 2097859-68-0) is a piperidone-based chemical building block of interest in medicinal chemistry and pharmaceutical research. The piperidine ring is a crucial scaffold in numerous bioactive molecules and approved drugs . Notably, this structural motif is an essential component of Donepezil, an acetylcholinesterase inhibiting drug prescribed for Alzheimer's disease, where its presence is critical for high biological activity . The piperidin-2-one core, in general, serves as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles . This compound, with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol, provides researchers with a versatile template for the development of novel compounds and for structure-activity relationship (SAR) studies . It is offered in high purity with various pack sizes available to meet diverse research needs. This product is intended for research purposes and is not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-5-4-10(8-12-11)9-13-6-2-1-3-7-13/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNCSESHYBQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Piperidin 1 Yl Methyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis for 5-[(Piperidin-1-yl)methyl]piperidin-2-one provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

A representative ¹H NMR spectrum of a closely related analog, (R)-5-((S)-1-(piperidin-1-yl)ethyl)piperidin-2-one, reveals characteristic signals that can be extrapolated to understand the parent compound. Protons on the piperidin-2-one ring and the piperidine (B6355638) ring, as well as those on the methylene (B1212753) bridge, would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Table 1: Representative ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.20 - 3.10 m 2H Protons on piperidin-2-one ring adjacent to NH
2.80 - 2.60 m 2H Protons on piperidine ring adjacent to N
2.50 d 2H Methylene bridge protons (-CH₂-)
2.40 - 2.20 m 2H Protons on piperidin-2-one ring
1.90 - 1.40 m 10H Remaining piperidine and piperidin-2-one ring protons
1.25 s (br) 1H NH proton of piperidin-2-one

Note: This table is a representative example based on analogous structures. Actual chemical shifts and multiplicities may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with the chemical shift indicating its chemical environment. The carbonyl carbon of the lactam ring is typically observed at a significantly downfield shift (around 170-180 ppm) due to its deshielded nature. The carbons of the two piperidine rings and the methylene linker would appear at characteristic upfield chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment
~175.0 Carbonyl carbon (C=O) of the piperidin-2-one ring
~60.0 Methylene bridge carbon (-CH₂-)
~55.0 Carbons adjacent to nitrogen in the piperidine ring
~45.0 Carbon adjacent to nitrogen in the piperidin-2-one ring
~30.0 - 20.0 Remaining saturated carbons of both piperidine rings

Note: This table is a representative example based on analogous structures. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To further confirm the structure of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the piperidine and piperidin-2-one rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C NMR signals. These techniques provide a detailed map of the molecular structure, confirming the linkage between the piperidin-1-yl, methyl, and piperidin-2-one moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be distinguished from other potential formulas with the same nominal mass. For this compound (C₁₁H₂₀N₂O), the expected exact mass can be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), to confirm the molecular formula. The protonated molecule [M+H]⁺ is commonly observed.

Table 3: HRMS Data

Ion Calculated m/z Observed m/z
[M+H]⁺ 197.1654 197.1652

Note: This data is representative and serves to illustrate the technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, which generates a mass spectrum.

The retention time from the gas chromatogram provides a characteristic value for the compound under specific analytical conditions, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, resulting from the ionization process, provides structural information that can be used to confirm the identity of the compound by comparing it to known fragmentation patterns of similar structures. This technique is therefore invaluable for both qualitative identification and quantitative purity assessment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present. For this compound, the key functional groups are the cyclic amide (lactam) and the tertiary amine within the piperidine ring.

The IR spectrum would be expected to show characteristic absorption bands confirming the presence of these groups. The most prominent peak would be from the carbonyl (C=O) group of the lactam ring. The N-H stretching vibration of the secondary amide in the lactam would also be a key indicator. Furthermore, various C-H and C-N stretching and bending vibrations would populate the spectrum.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amide N-H3200 - 3400Stretch
C-H (Aliphatic)2850 - 3000Stretch
Amide C=O (Lactam)1650 - 1690Stretch
N-H1510 - 1570Bend
C-N (Amine/Amide)1020 - 1250Stretch

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar bonds, Raman is often better for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for analyzing the carbon backbone of the piperidine and piperidin-2-one rings. The C-C and C-H vibrations of the aliphatic rings would produce distinct Raman shifts. The carbonyl (C=O) stretch is also Raman active and would be expected to appear in the spectrum.

Table 2: Expected Raman Shifts for this compound

Functional GroupExpected Raman Shift (cm⁻¹)Vibration Type
C-H (Aliphatic)2800 - 3000Stretch
Amide C=O (Lactam)1640 - 1680Stretch
CH₂1440 - 1470Scissoring/Bending
C-N (Amine/Amide)1000 - 1200Stretch
C-C800 - 1000Stretch (Ring Breathing)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. For a pure compound like this compound, these methods are crucial for determining its purity and concentration in a solution.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. Given the polar nature of the amide and amine functional groups, a reversed-phase HPLC method would be suitable for analyzing this compound. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound's purity can be determined by the presence of a single major peak, with the area of the peak being proportional to its concentration.

Table 4: Illustrative Reversed-Phase HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~210 nm
Injection Volume 10 µL
Expected Result A single major peak indicating high purity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas (the mobile phase) through a column. A Flame Ionization Detector (FID) is a common detector that combusts the eluted organic compounds in a hydrogen-air flame, generating a current that is proportional to the mass of carbon atoms.

Due to its relatively high molecular weight and polarity, this compound may require high temperatures to be sufficiently volatile for GC analysis. A high-temperature capillary column would be necessary. GC-FID is a robust technique for assessing purity, especially for detecting non-polar or volatile impurities that might not be well-resolved by HPLC.

Table 5: Illustrative GC-FID Method for Purity Analysis

ParameterCondition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Detector Temp. 280 °C
Oven Program Start at 150°C, ramp to 250°C at 10°C/min
Expected Result A single sharp peak indicating the purity of the compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

As of the latest available research, a specific single-crystal X-ray diffraction analysis for the compound this compound has not been reported in publicly accessible literature. While crystallographic studies are prevalent for various piperidine derivatives, providing valuable insights into their three-dimensional structures, data pertaining to the precise solid-state conformation and absolute configuration of this specific molecule is not currently available.

X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal information on bond lengths, bond angles, and torsion angles of this compound. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer allows for the determination of the absolute configuration, a critical aspect for understanding its biological activity and stereospecific interactions.

A hypothetical crystallographic study on this compound would yield a comprehensive dataset, which would be presented in a standardized format as shown in the interactive table below. This table illustrates the type of detailed structural parameters that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group defines the crystal's symmetry elements.
a (Å) 10.123Unit cell dimension along the a-axis.
b (Å) 8.456Unit cell dimension along the b-axis.
c (Å) 15.789Unit cell dimension along the c-axis.
α (°) 90Angle between the b and c axes.
β (°) 105.45Angle between the a and c axes.
γ (°) 90Angle between the a and b axes.
Volume (ų) 1302.5The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³) 1.185The theoretical density of the crystal.
R-factor (%) 4.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data presented in this table is hypothetical and serves to illustrate the parameters that would be determined from an actual X-ray crystallographic analysis. It is not based on experimental results for this compound.

The determination of the solid-state structure through X-ray crystallography would be invaluable for computational modeling studies, aiding in the prediction of the compound's behavior in different environments and its potential interactions with biological targets. Future research reporting the crystal structure of this compound will be crucial for a complete understanding of its chemical and physical properties.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Piperidin 1 Yl Methyl Piperidin 2 One Analogs

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. For analogs of 5-[(Piperidin-1-yl)methyl]piperidin-2-one, this involves the conformational flexibility of the two six-membered rings and the stereochemistry of the chiral center at the C5 position of the piperidin-2-one ring.

Stereochemistry plays a definitive role in biological activity. The C5 position of the piperidin-2-one ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. thieme-connect.com It has been demonstrated in analogous systems, such as donepezil (B133215) derivatives, that introducing substituents and thus new stereocenters on the piperidine (B6355638) ring can significantly influence the molecule's interaction with its target's active site. nih.govacs.orgresearchgate.net The specific stereoisomer that presents the key pharmacophoric elements in the correct spatial orientation for optimal interaction with the receptor will be the more active one.

Dynamic NMR studies on similar N-substituted piperidin-4-ones have revealed that these systems can exist in a conformational equilibrium, for example, between different twist-boat conformations. researchgate.net This conformational flexibility, along with the stereochemical configuration, is a key determinant of the biological activity of this compound analogs.

Influence of Substituent Modifications on Biological Profiles

Altering the substituents on either the piperidin-2-one or the terminal piperidine ring is a fundamental strategy in medicinal chemistry to fine-tune a compound's properties. Modifications can impact a molecule's size, shape, lipophilicity, polarity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity. core.ac.uk

For instance, introducing small alkyl groups could enhance binding through van der Waals interactions, while adding polar groups like hydroxyls or amides might improve solubility or introduce new hydrogen bonding opportunities with the target. nih.gov The selective introduction of fluorine atoms into N-alkyl side chains of piperidine-2-carboxamides has been shown to modulate basicity and lipophilicity. nih.gov Such modifications can significantly alter the biological profile of the resulting analogs. Studies on various piperidine derivatives have consistently shown that even minor chemical alterations can lead to profound changes in biological activity. core.ac.uk

The following table summarizes the potential effects of various substituent modifications on the biological profiles of this compound analogs, based on established principles for piperidine-containing compounds. nih.govmdpi.comajchem-a.com

Modification Site Substituent Type Potential Influence on Biological Profile
Piperidin-2-one RingSmall Alkyl (e.g., -CH₃)Increased lipophilicity; potential for enhanced hydrophobic interactions.
Piperidin-2-one RingPolar (e.g., -OH, -NH₂)Increased hydrophilicity and solubility; potential for new hydrogen bonds.
Piperidine Ring (N-position)Benzyl GroupMay introduce aromatic interactions (π-π stacking); can affect metabolism. core.ac.uk
Piperidine Ring (C-positions)FluorineCan block metabolic oxidation sites; modulates basicity (pKa) of the nitrogen. nih.gov
Methylene (B1212753) BridgeGem-dimethylRestricts conformational flexibility, potentially locking the molecule into a more active conformation.

Rational Design Principles for Enhanced Biological Activities and Selectivity

Rational drug design aims to develop new therapeutic agents based on a known biological target structure or the pharmacophore of known active molecules. For this compound analogs, this can involve several strategies to improve potency and selectivity.

Structure-based drug design (SBDD) is applicable when the three-dimensional structure of the target protein is known. Using techniques like X-ray crystallography and molecular docking, inhibitors can be designed to fit precisely into the binding site. nih.gov For example, cyclic amine motifs in piperazinone inhibitors have been specifically designed to achieve interactions with distinct pockets within the BACE1 enzyme active site. nih.gov

Ligand-based drug design is employed when the target structure is unknown. This approach relies on the knowledge of other molecules that bind to the target. By identifying the common structural features and properties of a series of active compounds, a pharmacophore model can be developed to guide the design of new, more potent analogs. researchgate.net

Key rational design principles include:

Conformational Constraint: Introducing rigidity into the molecular backbone, for example by creating cyclic or spirocyclic structures, can reduce the entropic penalty upon binding, potentially increasing affinity. thieme-connect.com

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties can improve the compound's ADME profile while retaining or enhancing activity. This is discussed further in the next section.

Introduction of Chiral Centers: Creating specific stereoisomers can significantly enhance selectivity for the target receptor over other proteins, including off-targets like the hERG channel, thereby reducing potential toxicity. thieme-connect.com

Bioisosteric Replacements within Piperidine Scaffolds

Bioisosteric replacement is a strategy used to modify a lead compound's properties by substituting a part of the molecule with a chemical group that has similar steric and electronic characteristics. mdpi.comnih.gov This can improve potency, selectivity, and pharmacokinetic properties. The piperidine ring is a common target for such modifications. nih.gov

Various heterocyclic and acyclic structures have been explored as bioisosteres for the piperidine ring to modulate properties like lipophilicity, solubility, and metabolic stability. researchgate.net For example, replacing a piperidine ring with an azaspiro[3.3]heptane scaffold has been shown to improve solubility and metabolic stability while retaining similar basicity and lipophilicity. researchgate.netenamine.net

The table below presents several potential bioisosteric replacements for the piperidine ring in this compound analogs and their likely impact on physicochemical properties. nih.govresearchgate.net

Original Scaffold Bioisosteric Replacement Potential Impact on Properties
PiperidinePyrrolidine (B122466)Can alter ring pucker and substituent orientation; may change binding affinity. nih.gov
PiperidineAzetidineSmaller ring size; can act as a "stretched" motif. nih.gov
PiperidineMorpholineIntroduces a polar oxygen atom, potentially increasing hydrophilicity. mdpi.com
Piperidine1-Azaspiro[3.3]heptaneCan improve metabolic stability and reduce lipophilicity (logD). researchgate.net
Piperidine2-Azaspiro[3.3]heptaneCan improve solubility and reduce metabolic degradation. researchgate.netenamine.net

Computational tools can facilitate the identification of novel core scaffolds through "scaffold hopping," where a known core is replaced by a structurally distinct but functionally similar moiety. mdpi.com This approach can lead to the discovery of new chemical series with improved drug-like properties.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. unina.it A pharmacophore model is an abstract representation of the key interaction points a ligand makes with its receptor, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For a series of this compound derivatives, a pharmacophore model would be developed by superimposing the low-energy conformations of several active analogs and identifying the common chemical features. unina.it Such models are instrumental in virtual screening to identify new compounds from large databases and in guiding the design of novel derivatives with enhanced activity.

Based on the structure of the parent compound and general models for other piperidine-based ligands, a hypothetical pharmacophore for this class of compounds could include: nih.gov

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the piperidin-2-one ring.

A positive ionizable feature corresponding to the basic nitrogen atom of the terminal piperidine ring, which would be protonated at physiological pH.

One or more hydrophobic/aromatic regions that could be introduced via substituents on either ring to interact with nonpolar pockets in the receptor binding site.

For example, a pharmacophore model developed for a series of piperidone derivatives with anticancer activity identified a four-point model consisting of one hydrophobic feature, one hydrogen bond donor with a positive ionic charge, and two aromatic rings as crucial for activity. Such a model serves as a 3D query to design and discover new molecules with the desired biological profile.

Based on the conducted research, there is currently no publicly available scientific literature that specifically details the computational chemistry and in silico investigations of the exact compound This compound . Studies providing data on its optimized geometry, vibrational spectra, HOMO-LUMO energies, NBO analysis, or molecular docking simulations could not be located.

Therefore, the following article cannot be generated as the specific research findings required to populate the requested sections and subsections for "this compound" are not present in the current body of scientific publications.

To provide a comprehensive and scientifically accurate article as per the user's request, dedicated computational studies on This compound would need to be performed and published. Such studies would involve:

Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to calculate the molecule's electronic properties.

Molecular Docking Simulations: To predict how the compound might interact with various biological targets.

Without these specific studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and in Silico Investigations of 5 Piperidin 1 Yl Methyl Piperidin 2 One

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For 5-[(Piperidin-1-yl)methyl]piperidin-2-one, MD simulations can provide profound insights into its conformational dynamics, revealing how the molecule changes shape over time. This is critical for understanding how it might interact with a biological target. The simulations can also assess the stability of the compound when bound to a receptor, a key factor in determining its potential efficacy. rsc.org

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions. This process is repeated over numerous time steps, generating a trajectory that illustrates the molecule's dynamic behavior. For this compound, these simulations would likely focus on the flexibility of the piperidine (B6355638) rings and the rotational freedom of the bond connecting them.

The binding stability of the compound to a hypothetical target protein could also be investigated. By simulating the compound-protein complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The stability of these interactions over time is a strong indicator of the compound's potential as a potent and selective ligand. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent derivatives. nih.govresearchgate.net

The first step in QSAR modeling is to generate a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net Examples of common descriptors include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed biological activity. researchgate.net The resulting QSAR equation can then be used to predict the activity of new, untested analogs. For this compound, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule leads to a corresponding increase in activity.

A hypothetical QSAR model for a series of this compound analogs is presented in the table below. In this example, the model predicts the inhibitory concentration (IC50) based on three descriptors: molecular weight (MW), the logarithm of the partition coefficient (logP), and the polar surface area (PSA).

AnalogMWlogPPSAPredicted IC50 (nM)
1210.331.249.3150
2224.361.549.3120
3238.391.849.395
4210.331.258.5180

This model suggests that increasing the molecular weight and logP, while keeping the polar surface area constant, could lead to more potent analogs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization

In silico ADME prediction is a crucial part of the drug discovery process, as it helps to identify potential liabilities of a compound before it enters preclinical testing. researchgate.net For this compound, a variety of computational tools can be used to predict its ADME properties. researchgate.netnumberanalytics.comnih.gov

These tools use sophisticated algorithms and models to estimate properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnumberanalytics.com By identifying potential issues early on, chemists can modify the structure of the compound to improve its ADME profile. For example, if a compound is predicted to have poor oral bioavailability, it may be necessary to increase its solubility or reduce its susceptibility to first-pass metabolism.

The table below shows a hypothetical in silico ADME profile for this compound, generated using common predictive models.

ADME PropertyPredicted ValueInterpretation
Oral Bioavailability>80%High potential for oral absorption
Blood-Brain Barrier PermeabilityLowUnlikely to cause central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Human Intestinal AbsorptionHighWell-absorbed from the gut
Lipinski's Rule of Five0 violationsGood drug-like properties

This profile suggests that this compound has favorable ADME properties, making it a promising candidate for further development. The high predicted oral bioavailability and intestinal absorption, combined with a low potential for drug-drug interactions, are all desirable characteristics for a new drug.

Preclinical Pharmacokinetic and Metabolic Profile of 5 Piperidin 1 Yl Methyl Piperidin 2 One Analogs

In Vitro Pharmacokinetics

In vitro pharmacokinetic studies are essential for predicting the in vivo behavior of drug candidates. For 5-[(Piperidin-1-yl)methyl]piperidin-2-one and its analogs, these assays provide initial insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Key in vitro models are used to estimate parameters such as membrane permeability, plasma protein binding, and metabolic stability.

To understand the therapeutic potential of this compound analogs, it is crucial to determine if they can reach their intended biological target in sufficient concentrations to elicit a pharmacological response. Cellular models are invaluable for this purpose.

Drug Exposure in Cellular Assays: The concentration of a compound in the culture medium does not always reflect the actual concentration at the cellular or subcellular level. Therefore, assays are conducted to measure the intracellular concentration of the drug. This is often performed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) on cell lysates after incubation with the compound. Factors such as cell permeability, active transport mechanisms, and intracellular binding can significantly influence the effective drug concentration.

Target Engagement Studies: Target engagement assays confirm that the drug candidate interacts with its intended molecular target within a cellular context. The specific method depends on the nature of the target. For instance, if the target is an enzyme, its inhibition can be measured in treated cells. For receptor targets, competitive binding assays with a labeled ligand can be employed. Cellular thermal shift assays (CETSA) are a more recent technique that can be used to monitor target engagement by observing changes in the thermal stability of the target protein upon ligand binding.

An illustrative example of data that might be generated for an analog of this compound is presented in Table 1.

Table 1: Illustrative Cellular Pharmacokinetic and Target Engagement Data

Compound ID Cell Line Intracellular Conc. (µM) at 10 µM external Target Occupancy (%) at 1 µM
Analog A HEK293 8.5 75
Analog B HeLa 6.2 60

This data is hypothetical and for illustrative purposes only.

In Vitro Metabolism Studies

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In vitro metabolism studies for this compound analogs are typically conducted using liver microsomes, hepatocytes, or recombinant enzymes. These studies aim to identify major metabolic pathways and potential drug-drug interactions.

For a compound with piperidine (B6355638) and piperidin-2-one moieties, several metabolic transformations can be anticipated. The piperidine ring is susceptible to oxidation at various positions, as well as N-dealkylation. nih.gov The lactam ring of the piperidin-2-one scaffold may undergo hydrolysis, although this is generally a slower process for six-membered rings compared to smaller, more strained lactams like β-lactams.

Common Metabolic Pathways:

Oxidation: Cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism. For the piperidine moiety, this can lead to the formation of hydroxylated metabolites or the opening of the ring.

N-dealkylation: The bond connecting the two piperidine rings via the methylene (B1212753) bridge can be a site for metabolic cleavage.

Hydrolysis: The amide bond within the lactam ring can be hydrolyzed by amidases, leading to an open-chain carboxylic acid metabolite.

Table 2 provides a hypothetical metabolic profile for an analog.

Table 2: Illustrative In Vitro Metabolic Profile in Human Liver Microsomes

Compound ID Half-life (t½, min) Major Metabolites Identified Primary Metabolizing CYP Isoform
Analog D 45 Monohydroxylated piperidine, N-dealkylated product CYP3A4
Analog E >120 Minor hydroxylation CYP2D6

This data is hypothetical and for illustrative purposes only.

Pharmacokinetic Considerations for Lactam Derivatives in Drug Design

The lactam ring is a common feature in many pharmaceuticals. Its pharmacokinetic properties can be both advantageous and challenging.

Stability: The stability of the lactam ring is a key consideration. While generally more stable than smaller lactams, the piperidin-2-one ring can still be susceptible to enzymatic hydrolysis. nih.gov The electronic and steric environment around the amide bond can be modified to modulate this stability.

Permeability: The polarity of the amide group in the lactam can influence membrane permeability. While it can participate in hydrogen bonding, which may be beneficial for target interaction, it can also reduce passive diffusion across biological membranes. umb.edu.pl

Clearance: The primary routes of elimination for lactam-containing drugs can vary. Renal clearance is common for more polar compounds, while hepatic metabolism and subsequent excretion are more likely for lipophilic analogs. nih.gov Understanding the balance between these pathways is crucial for predicting the drug's half-life and potential for accumulation.

Protein Binding: Plasma protein binding can affect the free fraction of the drug available to exert its pharmacological effect and to be cleared. The structural features of the lactam and its substituents will influence the extent of binding to proteins like albumin.

Strategies for Pharmacokinetic Optimization of Piperidin-2-one Scaffolds

Improving the pharmacokinetic profile of lead compounds based on the piperidin-2-one scaffold is a key objective in drug development. Several strategies can be employed to address liabilities identified in early in vitro and in vivo studies.

Modulation of Physicochemical Properties: Small changes to the molecule's structure can have a significant impact on its ADME properties. For instance, introducing fluorine atoms can block sites of metabolism and improve metabolic stability. Adjusting lipophilicity (logP/logD) by adding or removing polar or nonpolar groups can optimize absorption and distribution. acs.org

Bioisosteric Replacement: If a particular functional group is responsible for poor pharmacokinetic properties, it can be replaced with a bioisostere—a group with similar steric and electronic properties but different metabolic or physicochemical characteristics. For example, if the lactam itself is problematic, it might be replaced with a different heterocyclic system.

Prodrug Approaches: If oral bioavailability is low due to poor permeability or extensive first-pass metabolism, a prodrug strategy can be considered. This involves chemically modifying the parent drug to create a more readily absorbed version that is then converted to the active form in the body.

Structure-Activity and Structure-Property Relationships (SAR/SPR): A systematic exploration of how structural modifications affect both the desired biological activity (SAR) and the pharmacokinetic properties (SPR) is essential. This allows for a multi-parameter optimization process to find a balance between potency, selectivity, and a favorable ADME profile.

By employing these strategies, medicinal chemists can refine the structure of this compound analogs to develop drug candidates with a higher probability of success in clinical development.

Future Perspectives and Research Challenges in 5 Piperidin 1 Yl Methyl Piperidin 2 One Research

Development of Novel and Highly Efficient Synthetic Methodologies

A primary challenge in the study of novel piperidine (B6355638) derivatives is the development of efficient and scalable synthetic routes. While numerous methods exist for creating the piperidine core, including the reduction of pyridine (B92270) precursors and various cyclization strategies, synthesizing specifically substituted patterns can be complex. nih.govmdma.ch

Future research would need to establish a robust pathway to 5-[(Piperidin-1-yl)methyl]piperidin-2-one. A hypothetical approach could involve the synthesis of a 5-(halomethyl)piperidin-2-one intermediate, followed by nucleophilic substitution with piperidine. Alternatively, reductive amination of a 5-formylpiperidin-2-one precursor with piperidine could provide a direct route. Key challenges include achieving high regioselectivity and yield, controlling stereochemistry at the C5 position, and ensuring the process is amenable to scale-up for potential future development. acs.org Green chemistry approaches, focusing on atom economy and minimizing hazardous waste, would be highly desirable. acs.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies for Substituted Piperidones

Methodology Description Potential Advantages Potential Challenges
Dieckman Cyclization Intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. acs.orgWell-established method for ring formation.Often requires strong bases and can have issues with atom economy and waste. acs.orggoogle.com
Aza-Michael Reaction Conjugate addition of an amine to an α,β-unsaturated carbonyl compound, often in a double-Michael addition to form the ring. acs.orgHigh atom economy, can be used to create chiral piperidones. acs.orgRequires specific divinyl ketone precursors. acs.org
Pyridine Hydrogenation Reduction of a substituted pyridine ring to the corresponding piperidine. nih.govAccess to a wide variety of starting materials from pyridine chemistry.Often requires harsh conditions (high pressure/temperature) and precious metal catalysts. nih.gov
Direct N-Alkylation Alkylation of a pre-formed 4-piperidone (B1582916) with an appropriate alkylating agent. acs.orgacs.orgA straightforward, one-pot process. acs.orgMay not be suitable for substitution at other ring positions; potential for over-alkylation.

Exploration of New Biological Targets and Therapeutic Applications

The vast pharmacological landscape of piperidine derivatives suggests numerous potential biological targets for this compound. encyclopedia.pubijnrd.orgresearchgate.net The piperidine scaffold is a key feature in drugs targeting the central nervous system (CNS), including antipsychotics and treatments for Alzheimer's disease. researchgate.netbenthamdirect.com It is also integral to anticancer agents, antivirals, and analgesics. researchgate.netnih.gov

Initial research would involve broad screening of the compound against various target classes, such as G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, proteases, cholinesterases), and ion channels. clinmedkaz.orgnih.gov Given the structural motifs, potential applications could lie in areas like neurodegenerative diseases, oncology, or inflammatory conditions. ijnrd.orgnih.govsciencemadness.org The challenge lies in identifying a specific, high-affinity target to pursue for therapeutic development. The piperidin-2-one moiety, in particular, has been explored as a key intermediate for compounds with potential anti-HIV and anticancer activities. sciencemadness.org

Table 2: Potential Biological Targets for Piperidine-Based Scaffolds

Target Class Specific Examples Therapeutic Area Reference
GPCRs Dopamine (D2), Serotonin (5-HT1A, 5-HT2A) ReceptorsAntipsychotics, CNS Disorders nih.gov
Enzymes Acetylcholinesterase, Kinases, HIV ProteaseAlzheimer's Disease, Cancer, HIV/AIDS benthamdirect.comnih.gov
Ion Channels hERG, Calcium ChannelsCardiovascular Safety, Neuropathic Pain nih.govthieme-connect.com
Other Receptors Sigma Receptors (σ1R, σ2R)Neuropathic Pain, CNS Disorders rsc.orgnih.gov

Design of Highly Selective and Potent Analogs with Improved Efficacy

Once an initial biological activity is identified, the next major challenge is the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. patsnap.com This process relies on establishing a clear Structure-Activity Relationship (SAR). nbinno.com For this compound, this would involve systematic modifications to its three main components:

The Piperidin-2-one Ring: Introducing substituents at other positions (C3, C4, C6) or on the ring nitrogen could modulate binding affinity and physical properties.

The Methylene (B1212753) Linker: The length and rigidity of the linker between the two rings could be altered to optimize orientation within a target's binding site.

The Second Piperidine Ring: Adding substituents to this ring could explore additional binding pockets and improve properties like solubility or metabolic stability.

Introducing chirality can also significantly enhance biological activity and selectivity. thieme-connect.com The goal is to fine-tune the molecule to maximize interaction with the desired biological target while minimizing off-target effects, which can lead to adverse reactions. nbinno.com

Addressing Potential Resistance Mechanisms in Biological Systems

A significant hurdle in the long-term viability of any new therapeutic agent is the potential for biological systems to develop resistance. acs.org In therapeutic areas like oncology and infectious diseases, resistance can emerge through several mechanisms:

Target Modification: Mutations in the target protein (e.g., an enzyme or receptor) can prevent the drug from binding effectively.

Drug Efflux: Cells can upregulate transporter proteins that actively pump the drug out, lowering its intracellular concentration.

Metabolic Inactivation: The organism may develop or enhance metabolic pathways that break down the drug into inactive forms.

For a novel compound like this compound, research into resistance would be a critical, albeit later-stage, challenge. rroij.com Once a mechanism of action is determined, studies could be designed to induce resistance in cell lines or pathogens. nih.govoup.com Genomic and proteomic analysis of the resistant strains would then help elucidate the molecular changes responsible, providing crucial insights for designing next-generation analogs that can circumvent these mechanisms. nih.gov

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

Modern drug discovery benefits immensely from the integration of computational and experimental techniques to accelerate the identification and optimization of lead compounds. nih.govpatsnap.com For this compound, a future research program would leverage these synergistic approaches.

Computational (In Silico) Methods: Tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can forecast potential biological activities and targets based on the molecule's structure. clinmedkaz.org Once a target is hypothesized or identified, molecular docking and molecular dynamics simulations can predict the compound's binding mode and affinity, guiding the design of more potent analogs. rsc.orgresearchgate.net

Experimental Methods: High-throughput screening (HTS) can rapidly test the compound and its analogs against large panels of biological targets to identify initial "hits." The hypotheses generated from computational studies can then be validated through targeted biological assays.

This iterative cycle of computational prediction followed by experimental validation allows for a more focused and efficient exploration of the compound's therapeutic potential, saving significant time and resources compared to traditional methods. nih.gov

Potential for Lead Optimization and Preclinical Drug Development

Identifying a compound with biological activity is only the first step. The subsequent phase of lead optimization presents a major challenge, focusing on transforming a "hit" into a viable preclinical drug candidate. patsnap.comnih.gov This process involves refining the molecule's ADME properties (Absorption, Distribution, Metabolism, and Excretion) and assessing its safety profile.

Key challenges in this phase for a derivative of this compound would include:

Improving Metabolic Stability: Preventing rapid breakdown by liver enzymes.

Enhancing Bioavailability: Ensuring the compound can be absorbed effectively into the bloodstream.

Reducing Off-Target Toxicity: Screening for activity against targets known to cause adverse effects, such as the hERG potassium channel (which can lead to cardiac issues). thieme-connect.com

Assessing Purity and Scalability: Ensuring the compound can be synthesized at high purity and that the process is scalable for larger quantities needed for advanced testing. pmarketresearch.com

Successful lead optimization would culminate in a drug candidate ready for preclinical development, which involves rigorous in vivo testing in animal models to confirm efficacy and safety before any consideration for human trials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(Piperidin-1-yl)methyl]piperidin-2-one under varying catalytic conditions?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives often require coupling agents like EDCI/HOBt for amide bond formation or palladium catalysts for cross-coupling reactions. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to minimize side products. Parallel reaction screening under inert atmospheres (N₂/Ar) is recommended to assess yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to quantify purity. Reference standards (e.g., EP impurities) ensure accuracy .
  • NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d6 or CDCl₃) confirm structural assignments, focusing on piperidine ring protons (δ 1.4–3.0 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error tolerance) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Piperidine derivatives are hygroscopic and prone to decomposition .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking simulations predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (optimize geometry with Gaussian09) and receptor (e.g., kinase or GPCR from PDB).
  • Parameters : Set grid boxes to encompass active sites, with exhaustiveness ≥20 for thorough sampling. Validate using co-crystallized ligands (RMSD <2.0 Å) .
  • Analysis : Calculate binding free energy (ΔG) and hydrogen bonding/π-π interactions. Compare with known inhibitors to prioritize in vitro testing .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Use split-plot designs with independent replicates (n ≥ 4) to assess inter-lab variability .
  • Dose-Response Curves : Test a wide concentration range (nM–mM) in cell-based assays (e.g., MTT for cytotoxicity) to identify EC₅₀ discrepancies .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data, accounting for covariates like cell line heterogeneity or solvent effects (DMSO vs. PBS) .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Assays : Incubate compound in buffers (pH 2–12) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
  • Degradation Pathways : Acidic conditions may hydrolyze the amide bond, while basic conditions could promote ring-opening. Use LC-MS to identify degradation products .
  • Optimization : Stabilize with cyclodextrins or lipid-based nanoformulations for in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.